molecular formula C12H14N2O2 B3059904 2-Methyl-d-tryptophan CAS No. 140852-06-8

2-Methyl-d-tryptophan

Cat. No.: B3059904
CAS No.: 140852-06-8
M. Wt: 218.25
InChI Key: BXJSOEWOQDVGJW-SNVBAGLBSA-N
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Description

2-Methyl-d-tryptophan is a useful research compound. Its molecular formula is C12H14N2O2 and its molecular weight is 218.25. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 2-Methyl-D-Tryptophan (2-MDT) is the enzyme indoleamine 2,3-dioxygenase (IDO1) . IDO1 is a rate-limiting enzyme in the tryptophan catabolism pathway, known as the kynurenine pathway . It plays a crucial role in the regulation of the immune response, notably as a counter-regulatory mechanism in immune reactions .

Mode of Action

2-MDT acts as an inhibitor of IDO1 . By inhibiting IDO1, 2-MDT prevents the breakdown of tryptophan into kynurenine, a process that normally exerts an immunosuppressive effect . This inhibition disrupts the normal immunosuppressive environment created by IDO1, thereby enhancing the immune response against cancer cells .

Biochemical Pathways

The kynurenine pathway is the primary biochemical pathway affected by 2-MDT . Under normal conditions, IDO1 catalyzes the conversion of tryptophan into kynurenine. The inhibition of ido1 by 2-mdt prevents this conversion, leading to an accumulation of tryptophan and a decrease in kynurenine . This shift in tryptophan metabolism can have various downstream effects, including the enhancement of T-cell responses and the disruption of cancer cell proliferation .

Pharmacokinetics

2-MDT exhibits favorable pharmacokinetic properties. It is stable in plasma and shows low protein binding . It also has a very high oral bioavailability and a long elimination half-life . These properties make 2-MDT a promising candidate for oral administration in cancer immunotherapy .

Result of Action

The primary result of 2-MDT’s action is the enhancement of the immune response against cancer cells. By inhibiting IDO1 and disrupting tryptophan metabolism, 2-MDT prevents the creation of an immunosuppressive environment that allows cancer cells to evade the immune system . This can lead to increased T-cell responses against cancer cells, potentially slowing down or halting tumor growth .

Action Environment

The action of 2-MDT can be influenced by various environmental factors. For instance, the presence of certain gut microbiota can affect tryptophan metabolism, potentially influencing the efficacy of 2-MDT . Additionally, the inflammatory state of the body, a condition known as “inflammaging”, can alter the activation of the kynurenine pathway and thus the action of 2-MDT . Understanding these environmental influences is crucial for optimizing the use of 2-MDT in cancer immunotherapy .

Biochemical Analysis

Biochemical Properties

2-Methyl-d-tryptophan participates in several biochemical reactions . It interacts with enzymes such as indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are crucial for tryptophan metabolism . These interactions are key in many biochemical processes, including protein-mediated phase separation .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to inhibit the activity of IDO1, an enzyme that promotes the development of an immunosuppressive microenvironment that can inhibit effective anti-tumor immune responses .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it acts as an inhibitor of IDO1, a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of tryptophan via the kynurenine pathway .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . Studies have shown that it has a high stability and does not degrade easily. Long-term effects on cellular function observed in in vitro or in vivo studies include changes in the levels of tryptophan metabolites .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have shown that it has a threshold effect, with certain dosages required to observe significant changes in cellular function. High doses may lead to toxic or adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with enzymes and cofactors in the kynurenine, 5-hydroxytryptamine, and indole pathways . These interactions can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with various transporters and binding proteins, which can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex . It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

(2R)-2-amino-3-(2-methyl-1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-7-9(6-10(13)12(15)16)8-4-2-3-5-11(8)14-7/h2-5,10,14H,6,13H2,1H3,(H,15,16)/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXJSOEWOQDVGJW-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)C[C@H](C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140852-06-8
Record name 2-Methyl-D-tryptophan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140852068
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-METHYL-D-TRYPTOPHAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BEJ1O74EQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.